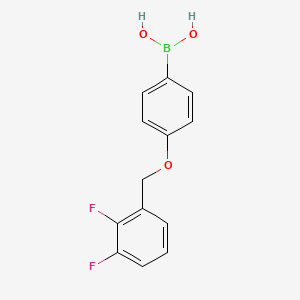

(4-((2,3-Difluorbenzyl)oxy)phenyl)boronsäure

Übersicht

Beschreibung

“(4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid” is a chemical compound . It is used as a building block in the synthesis of several organic compounds .

Synthesis Analysis

The synthesis of this compound could potentially involve Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .Chemical Reactions Analysis

This compound can participate in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry for the synthesis of biaryl compounds .Wissenschaftliche Forschungsanwendungen

Biokonjugation und Antikörpermarkierung

Diese Verbindung wird bei der Synthese modularer und funktionaler Farbstoffe verwendet, wie z. B. PBA-BODIPY-Farbstoffe, die für die Verknüpfung der Glykandomain von Antikörpern entscheidend sind . Die Boronsäureeinheit fungiert als rezeptorähnliche Struktur, die eine spezifische Bindung an Glykanketten ermöglicht, was in bioanalytischen Anwendungen wie Quarzkristall-Mikrowaagen (QCM)-Assays unerlässlich ist .

Sensoranwendungen

Boronsäuren, einschließlich dieser Verbindung, werden in Sensoranwendungen häufig eingesetzt, da sie Komplexe mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen bilden können . Diese Wechselwirkung ist entscheidend für die Entwicklung sowohl homogener Assays als auch heterogener Detektionssysteme, die in verschiedenen Bereichen eingesetzt werden können, darunter Glukoseüberwachung und Umweltsensorik .

Biologische Markierung

Die Boronsäuregruppe der Verbindung kann mit Diolen in biologischen Molekülen interagieren, wodurch sie zu einem wertvollen Werkzeug für die biologische Markierung wird. Diese Wechselwirkung ist besonders nützlich für die Markierung von Zelloberflächenkohlenhydraten, die für die Untersuchung von Zellinteraktionen und Krankheitsprozessen entscheidend sein können .

Proteinmanipulation und -modifikation

Die Diol-Boronsäure-Wechselwirkung wird auch in der Proteinmanipulation und -modifikation genutzt. Diese Verbindung kann verwendet werden, um Proteine so zu modifizieren, dass ihre Funktion oder Stabilität verändert wird, was in der Forschung zur Aufklärung der Proteinfunktion und zur Entwicklung therapeutischer Proteine vorteilhaft ist .

Trennungstechnologien

In Trennungstechnologien, wie z. B. Chromatographie, kann diese Verbindung verwendet werden, um Materialien zu erzeugen, die bestimmte Biomoleküle selektiv binden. Dies ist besonders nützlich bei der Reinigung von Proteinen und Nukleinsäuren, wo Spezifität und Effizienz entscheidend sind .

Therapeutische Entwicklung

Die Boronsäureeinheit dieser Verbindung kann bei der Entwicklung von Therapeutika eingesetzt werden. Ihre Fähigkeit, an spezifische biologische Strukturen zu binden, macht sie zu einem Kandidaten für Medikamententrägersysteme, gezielte Therapien und als Baustein in Polymersystemen für die kontrollierte Freisetzung, z. B. für die Insulinabgabe .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 4-[(2,3-DIFLUOROPHENYL)METHOXY]PHENYLBORONIC ACID is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to synthesize carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (like our compound) transfers an organic group to a metal (like palladium in the case of Suzuki–Miyaura coupling). This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The downstream effects of this pathway include the formation of a variety of organic compounds, including substituted 6-phenylpurine bases and nucleosides .

Pharmacokinetics

Boronic acids, in general, are known for their stability and environmental benignity . These properties can potentially impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, including those with significant cytostatic activity in certain cell lines .

Eigenschaften

IUPAC Name |

[4-[(2,3-difluorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-12-3-1-2-9(13(12)16)8-19-11-6-4-10(5-7-11)14(17)18/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHRKMDUIARIJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2=C(C(=CC=C2)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656272 | |

| Record name | {4-[(2,3-Difluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256355-76-6 | |

| Record name | Boronic acid, B-[4-[(2,3-difluorophenyl)methoxy]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2,3-Difluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

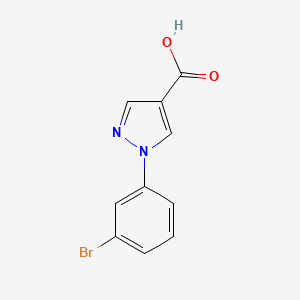

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid](/img/structure/B1371095.png)

![1-{3-Fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl}ethan-1-ol](/img/structure/B1371107.png)

![Ethyl 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1371109.png)

![2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol](/img/structure/B1371112.png)

![2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B1371114.png)